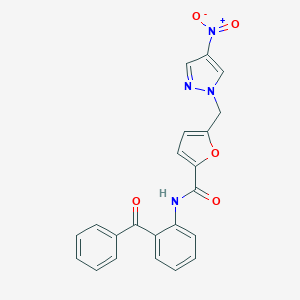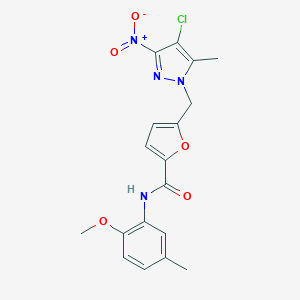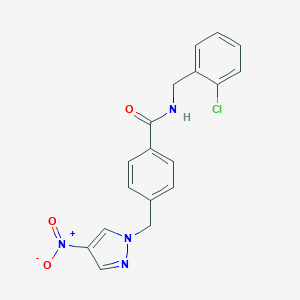
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as DCPA or Dacthal, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, peanuts, and cotton. DCPA is a member of the thiadiazole family of herbicides and is known for its selective action on broadleaf weeds.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide works by inhibiting the growth of broadleaf weeds through interference with their ability to produce energy. It does this by disrupting the process of photosynthesis, which is essential for plant growth. 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is selective in its action, targeting only broadleaf weeds and leaving grasses unaffected.
Biochemical and physiological effects:
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have minimal impact on non-target organisms, including mammals and birds. However, some studies have suggested that it may have negative effects on soil microorganisms, which are important for soil health and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on broadleaf weeds makes it a useful tool for studying the impact of herbicides on crop yields. However, its potential negative effects on soil microorganisms should be taken into account when designing experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. These include:
1. The impact of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on soil microbial communities and nutrient cycling.
2. The potential for 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide to be used in combination with other herbicides to improve weed control.
3. The development of new formulations of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide that are more effective and environmentally friendly.
4. The impact of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on non-target organisms, including insects and wildlife.
5. The potential for 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide to be used in organic farming systems as an alternative to synthetic herbicides.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is synthesized through a reaction between 2,4-dichlorophenoxyacetic acid and 5-ethyl-1,3,4-thiadiazole-2-thiol in the presence of a catalyst. The reaction results in the formation of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, which is then purified and formulated into a herbicide product.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its efficacy in controlling weeds in a variety of crops. It has been shown to be effective against a range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been studied for its impact on soil health and microbial communities, with some studies suggesting that it may have negative effects on soil microorganisms.
Propiedades
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
|---|---|
Fórmula molecular |
C13H13Cl2N3O2S |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-3-11-17-18-13(21-11)16-12(19)7(2)20-10-5-4-8(14)6-9(10)15/h4-7H,3H2,1-2H3,(H,16,18,19) |
Clave InChI |
UHYXUXXZMGYRQT-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)




![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)